5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound 5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule characterized by multiple benzodioxole groups attached to a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may include:
Formation of Benzodioxole Groups: The benzodioxole moieties can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment to Pyrrolidinone Core: The benzodioxole groups are then attached to a pyrrolidinone core via nucleophilic substitution reactions. This step often requires the use of strong bases and controlled temperatures to ensure selective substitution.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structural similarity to natural products may make it useful in the study of enzyme interactions and metabolic pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could lead to the discovery of novel therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole groups could facilitate binding to hydrophobic pockets in proteins, while the pyrrolidinone core may participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-benzodioxol-5-yl)-2-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylcarbonyl)-1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its combination of multiple benzodioxole groups with a pyrrolidinone core. This structure provides a high degree of functionalization, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C27H19NO9 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
(4E)-5-(1,3-benzodioxol-5-yl)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H19NO9/c29-25(16-3-6-19-22(9-16)37-13-34-19)23-24(15-2-5-18-21(8-15)36-12-33-18)28(27(31)26(23)30)10-14-1-4-17-20(7-14)35-11-32-17/h1-9,24,29H,10-13H2/b25-23+ |
InChI Key |
FVZUDUSYIAGMMI-WJTDDFOZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C3=O)C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C3=O)C6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
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